molecular formula C7H6FNO2 B1403573 3-Fluoro-5-hydroxybenzamide CAS No. 1243392-90-6

3-Fluoro-5-hydroxybenzamide

Cat. No.: B1403573
CAS No.: 1243392-90-6
M. Wt: 155.13 g/mol
InChI Key: GSDQPFOAXZFQKN-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxybenzamide is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of a copper-catalyzed reaction to introduce the hydroxyl group onto a chlorobenzamide substrate in water. This method is both efficient and environmentally friendly.

Industrial Production Methods: Industrial production of 3-Fluoro-5-hydroxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 3-Fluoro-5-hydroxybenzaldehyde.

    Reduction: Formation of 3-Fluoro-5-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-hydroxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit key proteins involved in bacterial cell division, such as FtsZ. This inhibition disrupts the cytokinesis process, leading to the death of bacterial cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-Fluoro-4-hydroxybenzamide
  • 3-Fluoro-2-hydroxybenzamide
  • 3-Fluoro-5-methoxybenzamide

Comparison: 3-Fluoro-5-hydroxybenzamide is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzamide core. This positioning can significantly influence its chemical reactivity and biological activity. For example, the presence of the hydroxyl group at the 5-position may enhance its ability to form hydrogen bonds, affecting its interaction with biological targets compared to its analogs.

Properties

IUPAC Name

3-fluoro-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDQPFOAXZFQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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